molecular formula C22H19NO4 B13773215 2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione CAS No. 72894-21-4

2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione

Cat. No.: B13773215
CAS No.: 72894-21-4
M. Wt: 361.4 g/mol
InChI Key: ZAGFAVZXMJYQOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is characterized by its unique structure, which includes a benzyl group, ethoxy group, and methoxy group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry and organic synthesis .

Scientific Research Applications

2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential biological activities.

    Biology: Isoquinoline derivatives are studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-malarial, and neuroprotective activities.

    Industry: Isoquinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

2-(benzyl)-6-ethoxy-7-methoxy-1H-benz[de]isoquinoline-1,3(2H)-dione can be compared with other similar isoquinoline derivatives, such as:

    1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-cancer activities.

    6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Studied for its potential therapeutic effects in neurodegenerative diseases.

    Berberine: A natural isoquinoline alkaloid with anti-inflammatory and anti-microbial properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.

Properties

CAS No.

72894-21-4

Molecular Formula

C22H19NO4

Molecular Weight

361.4 g/mol

IUPAC Name

2-benzyl-6-ethoxy-7-methoxybenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C22H19NO4/c1-3-27-18-12-10-16-19-15(9-11-17(26-2)20(18)19)21(24)23(22(16)25)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3

InChI Key

ZAGFAVZXMJYQOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C2C3=C(C=CC(=C13)OC)C(=O)N(C2=O)CC4=CC=CC=C4

Origin of Product

United States

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